REACTION_CXSMILES
|
ClC1C=C(C(Cl)=O)C(=CC=1)C(Cl)=O.ClC1C=C(C#N)C(=CC=1)C#N.[Cl:25][C:26]1[CH:27]=[C:28]([C:35]([OH:37])=[O:36])[C:29](=[CH:33][CH:34]=1)[C:30]([OH:32])=O>>[Cl:25][C:26]1[CH:27]=[C:28]2[C:35](=[O:36])[O:37][C:30](=[O:32])[C:29]2=[CH:33][CH:34]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C(=O)Cl)=CC1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C#N)=CC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a conventional acidic hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(C(=O)OC2=O)=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |